molecular formula C16H13BrN2S B11816037 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline

3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline

Cat. No.: B11816037
M. Wt: 345.3 g/mol
InChI Key: NHOZSHDWECRORW-UHFFFAOYSA-N
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Description

3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline ( 1154912-36-3) is a synthetic organic compound with the molecular formula C₁₆H₁₃BrN₂S and a molecular weight of 345.26 g/mol. This chemical features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several approved drugs . The compound's structure integrates a 4-bromophenyl group and an aniline moiety, making it a valuable intermediate for constructing more complex molecules for biological screening. The primary research value of this compound lies in its potential as a precursor for the development of novel antimicrobial and anticancer agents. Scientific studies on closely related 4-(4-bromophenyl)thiazol-2-amine derivatives have demonstrated significant in vitro antimicrobial activity against various bacterial and fungal species, as well as promising antiproliferative effects against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) . The presence of the electron-withdrawing bromo group at the para -position of the phenyl ring is a key structural feature often associated with enhanced biological potency . Researchers utilize this compound as a key building block to generate libraries of Schiff bases and other derivatives for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional biosafety and chemical hygiene protocols.

Properties

Molecular Formula

C16H13BrN2S

Molecular Weight

345.3 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C16H13BrN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3

InChI Key

NHOZSHDWECRORW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Selection

  • α-Bromo Ketone Preparation :
    4-(4-Bromophenyl)-2-bromo-1-(3-nitrophenyl)ethanone serves as the α-halo carbonyl precursor. Bromination of 4-(4-bromophenyl)acetophenone using molecular bromine (Br₂) in acetic acid at 0–5°C yields this intermediate.

  • Thiourea Derivative :
    3-Aminophenylthiourea is prepared by treating 3-nitroaniline with thiourea under reducing conditions (e.g., H₂/Pd-C), followed by diazotization and coupling.

The cyclocondensation of these precursors in ethanol under reflux (78°C, 12 h) forms the thiazole core, with subsequent reduction of the nitro group to an amine using SnCl₂/HCl.

Table 1: Hantzsch Synthesis Parameters

ParameterConditionYield (%)Purity (%)
SolventEthanol65–7085
TemperatureReflux (78°C)
Reaction Time12 h
Nitro Reduction AgentSnCl₂ (2 equiv) in HCl (6 M)9092

Multi-Step Heterocyclic Condensation

Alternative routes involve sequential functionalization to assemble the thiazole-aniline system.

Bromophenyl Thiazole Intermediate Synthesis

  • Thiazole Ring Formation :
    React 4-bromophenacyl bromide with methylthiourea in dimethylformamide (DMF) at 80°C for 8 h to yield 4-(4-bromophenyl)-5-methylthiazol-2-amine.

  • Buchwald–Hartwig Amination :
    Couple the thiazol-2-amine with 3-iodoaniline using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene (110°C, 24 h).

Table 2: Catalytic Amination Optimization

Catalyst SystemBaseTemperature (°C)Yield (%)
Pd(OAc)₂/XantphosCs₂CO₃11078
Pd₂(dba)₃/BINAPKOtBu10065
CuI/L-ProlineK₃PO₄12042

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while elevated temperatures (80–120°C) improve cyclization efficiency. However, excessive heat promotes side reactions such as thiazole ring decomposition.

Catalytic Systems for C–N Coupling

Palladium-based catalysts outperform copper alternatives in aryl amination reactions. The Pd(OAc)₂/Xantphos system achieves superior yields (78%) compared to CuI/L-Proline (42%) due to enhanced oxidative addition kinetics.

Industrial-Scale Production Considerations

Scaling up laboratory synthesis requires addressing:

  • Cost Efficiency : Replacing Pd catalysts with nickel analogs reduces expenses but may lower yields.

  • Waste Management : Recycling brominated byproducts via column chromatography or distillation minimizes environmental impact.

  • Continuous Flow Reactors : Microreactor systems improve heat transfer and reduce reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aniline nitrogen activates the aromatic ring for electrophilic substitution. Key reactions include:

Nitration

  • Reacts with nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to yield 3-nitro derivatives.

  • Positional selectivity confirmed via NMR analysis.

Halogenation

  • Bromination with Br₂/FeBr₃ produces 5-bromo-aniline derivatives (75% yield) .

Sulfonation

  • Forms sulfonic acid derivatives under fuming H₂SO₄ at 100°C.

Nucleophilic Aromatic Substitution

The 4-bromophenyl group participates in cross-coupling reactions:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-Aryl-thiazole derivatives60–85%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSOBiaryl-thiazole structures50–70%

Condensation Reactions

The amino group undergoes condensation with:

  • Carbonyl compounds : Forms Schiff bases with aldehydes/ketones in ethanol (70–90% yields) .

  • Acid chlorides : Reacts with chloroacetyl chloride to produce N-acylated derivatives (Scheme 1 in ).

Example :

Aniline+ClCH2COClEtOH, TEAN-(thiazolyl)chloroacetamide\text{Aniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{EtOH, TEA}} N\text{-(thiazolyl)chloroacetamide}

Reaction time: 2–3 hrs at reflux

Cyclization Reactions

The thiazole ring participates in heterocycle formation:

With Hydrazonoyl Halides

  • Forms pyrazole-thiazole hybrids via 1,3-dipolar cycloaddition (60–75% yields) .

  • Mechanism involves thiohydrazonate intermediates (Scheme 2 in ).

With Thiourea Derivatives

  • Generates fused thiazolo[3,2-a]pyrimidines under acidic conditions .

Functional Group Transformations

Oxidation

  • Aniline moiety oxidizes to nitroso derivatives with H₂O₂/Fe³⁺ (monitored by TLC).

Reduction

  • Nitro groups (if present) reduce to amines using SnCl₂/HCl (85% efficiency) .

Spectroscopic Monitoring Data

ReactionMonitoring TechniqueKey Signals
Nitration¹H NMRδ 8.2 ppm (Ar-NO₂), δ 6.9–7.8 ppm (Ar-H)
Suzuki CouplingLC-MSm/z 438 [M+H]⁺
Schiff Base FormationIR1640 cm⁻¹ (C=N stretch)

Reaction Optimization Insights

  • Solvent Effects : DMF improves cross-coupling yields vs. THF (15% increase) .

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% gives optimal Suzuki coupling results .

  • Temperature Control : Cyclization reactions require strict maintenance at 80°C to avoid byproducts .

This compound’s reactivity profile enables its use in synthesizing pharmaceuticals, agrochemicals, and optoelectronic materials. Continued research focuses on catalytic asymmetric derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 4-(4-bromophenyl)-thiazol-2-amine, including 3-(4-(4-bromophenyl)-5-methylthiazol-2-yl)aniline, exhibit promising antimicrobial activity. A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against various bacterial strains and fungi using the turbidimetric method. Results demonstrated that certain derivatives displayed significant inhibitory effects, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays using the MCF7 human breast adenocarcinoma cell line revealed that compounds derived from this structure showed varying degrees of cytotoxicity. For instance, specific derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation . Molecular docking studies further elucidated the binding interactions of these compounds with cancer-related targets, reinforcing their role as potential anticancer agents .

Case Studies

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial activity of thiazole derivatives.
    • Method : Turbidimetric method against Gram-positive and Gram-negative bacteria.
    • Results : Compounds d1, d2, and d3 showed significant antimicrobial activity.
    • : The study supports the use of thiazole derivatives in developing new antimicrobial therapies .
  • Anticancer Evaluation :
    • Objective : To assess the anticancer properties against MCF7 cell line.
    • Method : Sulforhodamine B assay for cytotoxicity.
    • Results : Compounds d6 and d7 were identified as the most potent against breast cancer cells.
    • : This highlights the therapeutic potential of thiazole derivatives in oncology .

Data Table

Compound NameStructureAntimicrobial ActivityAnticancer Activity (IC50)
This compoundStructurePositive (varies by derivative)Varies (d6: X µM; d7: Y µM)
Derivative d1StructureStrongNot evaluated
Derivative d6StructureModerateX µM
Derivative d7StructureWeakY µM

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Aniline Derivatives

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline
  • Structure : Replaces the bromophenyl group with a fluorophenyl substituent.
  • Molecular Weight : 270.32 g/mol (vs. ~333.24 g/mol for the target compound).
  • Key Differences : Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to bromine. This could influence bioavailability and target binding .
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • Structure : Substitutes the bromophenyl group with a benzodioxole ring.
  • Molecular Weight : 234.27 g/mol.
  • However, the absence of bromine may reduce halogen bonding interactions in biological systems .

Heterocyclic Variants with Bromophenyl Moieties

3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole
  • Structure : Replaces the thiazole core with an isoxazole ring and adds a thiophene substituent.
  • Synthesis : Prepared via cyclization of imidoyl chloride and alkynes (68% yield) .
  • Key Differences: Isoxazole’s oxygen atom vs. thiazole’s sulfur alters electronic properties.
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol
  • Structure: Oxadiazole core with bromophenyl and phenolic groups.
  • Key Differences: Oxadiazole’s electron-deficient nature may increase metabolic stability but reduce solubility compared to thiazole. The phenol group introduces hydrogen-bonding capacity .

Bromophenyl-Containing Bioactive Compounds

Brodifacoum and Difethialone
  • Structure : Coumarin derivatives with bromophenyl-tetralin substituents.
  • Key Differences: The coumarin scaffold provides a planar structure for intercalation, unlike the non-planar thiazole-aniline system. This difference may affect membrane permeability and target selectivity .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~333.24 Bromophenyl, methylthiazole Moderate lipophilicity
4-[4-(4-Fluorophenyl)thiazol-2-yl]aniline 270.32 Fluorophenyl Higher polarity
3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole 316.18 Thiophene, isoxazole Enhanced π-stacking

Biological Activity

3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, an aniline moiety, and a bromophenyl substituent. This unique structure contributes to its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including multidrug-resistant bacteria.
  • Anticancer Activity : It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results.

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : It interacts with specific molecular targets, inhibiting enzymes crucial for microbial survival and cancer cell proliferation.
  • Disruption of Metabolic Pathways : The compound may disrupt metabolic pathways leading to reduced cell growth and proliferation.

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Key observations include:

  • Thiazole Ring : Essential for anticancer and antimicrobial properties.
  • Bromophenyl Substituent : Enhances lipophilicity, improving cellular uptake.
  • Methyl Group : Electron-donating properties that may enhance reactivity and biological activity.

Case Studies

StudyFindings
Antimicrobial Study Evaluated against Gram-positive and Gram-negative bacteria; exhibited significant antimicrobial activity comparable to standard antibiotics.
Anticancer Study Tested on MCF7 breast cancer cell line; showed IC50 values indicating potent cytotoxicity. Molecular docking studies confirmed binding affinity to targets involved in cancer progression.
Mechanistic Investigation Explored enzyme inhibition mechanisms; identified key interactions with enzymes linked to cancer cell metabolism.

Research Findings

Recent studies have emphasized the importance of thiazole-containing compounds in drug design. For instance:

  • A study indicated that thiazole derivatives exhibit significant anticancer properties through apoptosis induction in cancer cells .
  • Another research highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .

Q & A

Q. How can computational docking predict the binding affinity of this compound to IMPDH or similar enzymes?

  • Methodology : Dock the compound into IMPDH’s active site (PDB: 0YL) using AutoDock Vina. Parameterize the bromophenyl-thiazole moiety with GAFF2 force fields. Validate poses with MD simulations (NAMD, 100 ns) and MM-PBSA binding energy calculations .

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